N-(2-Chloroethyl)-2-nitrobenzamide
Description
N-(2-Chloroethyl)-2-nitrobenzamide is a nitrobenzamide derivative characterized by a 2-nitrobenzoyl group linked to a 2-chloroethylamine moiety. This structure confers unique physicochemical and biological properties, particularly due to the electron-withdrawing nitro group and the reactive chloroethyl side chain.
Properties
CAS No. |
84946-21-4 |
|---|---|
Molecular Formula |
C9H9ClN2O3 |
Molecular Weight |
228.63 g/mol |
IUPAC Name |
N-(2-chloroethyl)-2-nitrobenzamide |
InChI |
InChI=1S/C9H9ClN2O3/c10-5-6-11-9(13)7-3-1-2-4-8(7)12(14)15/h1-4H,5-6H2,(H,11,13) |
InChI Key |
JMTMTKFVHPTYCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCCl)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Nitrobenzamides with Varying Aromatic Substituents
- N-(2-Chloro-5-nitrophenyl)-2-nitrobenzamide (): Features a 2-chloro-5-nitrophenyl group instead of the chloroethyl chain.
- N-(2-Chloropyridin-3-yl)-2-nitrobenzamide (): Replaces the benzene ring with a pyridinyl group. The pyridine nitrogen introduces polarity, likely improving water solubility but altering target specificity due to hydrogen-bonding interactions .
Heterocyclic Derivatives
- This compound is soluble in ethanol but insoluble in water, suggesting higher lipophilicity than N-(2-chloroethyl)-2-nitrobenzamide. Its antimicrobial activity may stem from thiadiazole-mediated enzyme inhibition rather than alkylation .
Prodrug Analogues
- 5-[N,N-bis(2-Chloroethyl)amino]-2-nitrobenzamide (SN 23862, ): A bifunctional alkylating agent with two chloroethyl groups. Its cytotoxicity is activated via nitroreductase-mediated reduction, demonstrating a 145-fold increase in potency under enzymatic conditions. Comparatively, this compound’s single chloroethyl group may exhibit lower cross-linking efficiency but reduced systemic toxicity .
Physicochemical Properties
The chloroethyl group in this compound increases lipophilicity compared to hydroxyl or pyridinyl derivatives (e.g., N-(2-hydroxyphenyl)-2-nitrobenzamide, ), which exhibit higher water solubility due to polar groups .
Antimicrobial Activity
- Thiouracil derivatives with chloroethyl groups () show broad-spectrum antibacterial activity (e.g., against Staphylococcus aureus), suggesting that this compound could share similar targets. However, nitrobenzamides with thiadiazole moieties () exhibit superior antifungal activity, highlighting the role of heterocycles in targeting fungal enzymes .
Toxicity and Therapeutic Index
- The chloroethyl group’s alkylating activity correlates with toxicity, as seen in nitrosoureas (). This compound’s moderate lipophilicity (LogP ~2.5) may balance tissue penetration and toxicity, unlike more lipophilic analogs like N-(2,4-dimethylphenyl)-2-nitrobenzamide (), which could accumulate in fatty tissues .
Preparation Methods
Synthesis of 2-Nitrobenzoyl Chloride
The direct amidation route begins with the preparation of 2-nitrobenzoyl chloride, a critical intermediate. This is achieved by treating 2-nitrobenzoic acid with thionyl chloride (SOCl₂) under reflux conditions:
Reaction:
Conditions:
Amidation with 2-Chloroethylamine
The acid chloride is then reacted with 2-chloroethylamine hydrochloride in the presence of a base (e.g., triethylamine) to neutralize HCl and drive the reaction:
Reaction:
Optimized Parameters:
Table 1: Direct Amidation Method Performance
| Parameter | Value |
|---|---|
| Starting material | 2-Nitrobenzoic acid |
| Key reagent | SOCl₂, Et₃N |
| Total steps | 2 |
| Overall yield | 72–77% |
| Purity (HPLC) | ≥98% |
Stepwise Synthesis via Hydroxyethyl Intermediate
Formation of N-(2-Hydroxyethyl)-2-nitrobenzamide
This method involves synthesizing a hydroxyethyl intermediate before halogenation. Ethanolamine is reacted with 2-nitrobenzoyl chloride under mild conditions:
Reaction:
Conditions:
Halogenation to this compound
The hydroxyl group is replaced with chlorine using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅):
Reaction with SOCl₂:
Conditions:
Reaction with PCl₅:
Conditions:
Table 2: Stepwise Method Performance
| Parameter | Value |
|---|---|
| Starting material | 2-Nitrobenzoic acid |
| Key reagents | SOCl₂, PCl₅ |
| Total steps | 3 |
| Overall yield | 61–68% |
| Purity (HPLC) | ≥97% |
Comparative Analysis of Methods
Efficiency and Scalability
Side Reactions and Mitigation
-
Direct method: Competing hydrolysis of 2-nitrobenzoyl chloride can occur if moisture is present. Anhydrous conditions and excess amine minimize this.
-
Stepwise method: Over-chlorination may form dichloro byproducts. Controlled stoichiometry (1:1.1 molar ratio of hydroxyethylamide:SOCl₂) suppresses this.
Emerging Methodologies
Q & A
Q. What are the recommended methods for synthesizing N-(2-Chloroethyl)-2-nitrobenzamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves a condensation reaction between 2-nitrobenzoyl chloride and 2-chloroethylamine. Key steps include:
- Reagent Preparation : Use freshly distilled 2-nitrobenzoyl chloride to avoid hydrolysis.
- Solvent Selection : Dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere (N₂/Ar) to minimize side reactions .
- Temperature Control : Maintain temperatures between 0–5°C during acyl chloride addition to prevent thermal decomposition .
- Purification : Recrystallize the crude product using ethanol/water mixtures to achieve >95% purity. Monitor reaction progress via TLC (silica gel GF254, eluent: 2:1 hexane/ethyl acetate) .
Q. How should researchers characterize this compound to confirm purity and structural integrity?
Methodological Answer: A multi-technique approach is critical:
- Spectroscopy :
- ¹H/¹³C NMR : Confirm the presence of the chloroethyl group (δ ~3.8–4.2 ppm for CH₂Cl) and nitrobenzamide aromatic protons (δ ~7.5–8.3 ppm) .
- IR Spectroscopy : Identify key functional groups (amide C=O at ~1680 cm⁻¹, nitro group at ~1520 cm⁻¹, C-Cl stretch at ~700 cm⁻¹) .
- Chromatography : Use HPLC (C18 column, acetonitrile/water gradient) to quantify impurities (<0.5% as per pharmacopeial standards) .
Q. What solvent systems are optimal for solubility testing of this compound?
Methodological Answer: Assess solubility using the shake-flask method :
- Polar Solvents : Ethanol (moderate solubility ~15 mg/mL), DMSO (high solubility >50 mg/mL).
- Nonpolar Solvents : Hexane (insoluble).
- Aqueous Buffers : Test pH-dependent solubility (e.g., phosphate-buffered saline at pH 7.4) to simulate physiological conditions .
Advanced Research Questions
Q. How can computational modeling predict the interaction mechanisms of this compound with biological targets?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate electrostatic potential surfaces to identify reactive sites (e.g., nitro group as electron-deficient center) .
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., cytochrome P450) or receptors. Focus on hydrogen bonding (amide NH) and hydrophobic interactions (chloroethyl group) .
- MD Simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (GROMACS/AMBER) to assess binding affinity .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Dose-Response Analysis : Re-evaluate IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HeLa) to identify cell-specific effects .
- Metabolite Profiling : Use LC-MS to detect degradation products (e.g., nitro reduction to amine) that may alter activity .
- Enzyme Inhibition Assays : Compare results under standardized conditions (e.g., fixed ATP concentration for kinase assays) to minimize variability .
Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives?
Methodological Answer:
- Substituent Screening : Synthesize analogs with modified chloroethyl chains (e.g., fluorinated or branched alkyl groups) to assess steric/electronic effects .
- Bioisosteric Replacement : Replace the nitro group with sulfonamide or trifluoromethyl to enhance metabolic stability .
- Pharmacophore Mapping : Use Schrödinger’s Phase to correlate substituent positions with antibacterial/antiproliferative activity .
Q. What protocols ensure stability of this compound under varying storage conditions?
Methodological Answer:
- Forced Degradation Studies : Expose samples to heat (40–60°C), humidity (75% RH), and UV light (ICH Q1B guidelines) .
- Analytical Monitoring : Track degradation via HPLC-UV (λ = 254 nm) and quantify hydrolytic byproducts (e.g., 2-nitrobenzoic acid) .
- Stabilizers : Add antioxidants (e.g., BHT) or lyophilize for long-term storage at -20°C .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
